molecular formula C9H14N2O B13605807 4-Amino-2-((dimethylamino)methyl)phenol

4-Amino-2-((dimethylamino)methyl)phenol

Cat. No.: B13605807
M. Wt: 166.22 g/mol
InChI Key: RLIPTWJEXQXBQZ-UHFFFAOYSA-N
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Description

4-Amino-2-((dimethylamino)methyl)phenol is an organic compound with the molecular formula C9H14N2O It is a derivative of phenol, featuring both an amino group and a dimethylaminomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((dimethylamino)methyl)phenol can be achieved through several methods. One common approach involves the Mannich reaction, where phenol reacts with formaldehyde and dimethylamine. The reaction typically occurs under acidic conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Mannich reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-((dimethylamino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-Amino-2-((dimethylamino)methyl)phenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-((dimethylamino)methyl)phenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dimethylaminomethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Similar structure but lacks the amino group.

    2-Amino-4-methylphenol: Similar structure but has a methyl group instead of the dimethylaminomethyl group.

    4-Aminophenol: Lacks the dimethylaminomethyl group.

Uniqueness

4-Amino-2-((dimethylamino)methyl)phenol is unique due to the presence of both the amino and dimethylaminomethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-amino-2-[(dimethylamino)methyl]phenol

InChI

InChI=1S/C9H14N2O/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6,10H2,1-2H3

InChI Key

RLIPTWJEXQXBQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)N)O

Origin of Product

United States

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